molecular formula C14H16ClNO4 B14012864 Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate CAS No. 4261-02-3

Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate

Cat. No.: B14012864
CAS No.: 4261-02-3
M. Wt: 297.73 g/mol
InChI Key: YTIHVRBBTKXDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate is a complex organic compound with a unique structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate typically involves multiple steps. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-chloro-3-oxobutanoic acid under controlled conditions to form the desired compound. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted amides.

Scientific Research Applications

Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Ethyl 4-[(4-chloro-3-oxobutyl)(formyl)amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-chloro-3-oxobutanoate: A simpler ester with similar reactivity but lacking the amide functionality.

    Ethyl 4-aminobenzoate: An intermediate in the synthesis of the target compound, with different reactivity due to the presence of an amino group.

    4-Chloro-3-oxobutanoic acid: A precursor in the synthesis, with distinct chemical properties due to the presence of a carboxylic acid group.

The uniqueness of this compound lies in its combined ester and amide functionalities, which provide a versatile platform for further chemical modifications and applications.

Properties

CAS No.

4261-02-3

Molecular Formula

C14H16ClNO4

Molecular Weight

297.73 g/mol

IUPAC Name

ethyl 4-[(4-chloro-3-oxobutyl)-formylamino]benzoate

InChI

InChI=1S/C14H16ClNO4/c1-2-20-14(19)11-3-5-12(6-4-11)16(10-17)8-7-13(18)9-15/h3-6,10H,2,7-9H2,1H3

InChI Key

YTIHVRBBTKXDRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)CCl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.